Boc-2,3-Dimethyl-D-Phenylalanine
Description
Significance of Unnatural Amino Acids in Expanding Chemical Space for Research
The twenty proteinogenic amino acids, encoded by the universal genetic code, form the fundamental basis of proteins and their diverse functions. nih.gov However, the introduction of unnatural amino acids into peptides and proteins opens up a vast new realm of chemical possibilities. nih.gov These non-proteinogenic amino acids, which can be either naturally occurring or chemically synthesized, offer a plethora of structural diversity and functional versatility. sigmaaldrich.combitesizebio.comwikipedia.org
The incorporation of UAAs allows researchers to:
Enhance Stability: Peptides and proteins containing UAAs often exhibit increased resistance to degradation by proteases, enzymes that typically target L-amino acid linkages. nih.govtaylorandfrancis.com This enhanced stability is crucial for the development of therapeutic peptides with longer half-lives in the body.
Modulate Biological Activity: The unique side chains of UAAs can introduce novel interactions with biological targets, leading to optimized potency, selectivity, and altered pharmacological profiles. sigmaaldrich.com
Introduce Novel Functionalities: UAAs can carry bioorthogonal functional groups, fluorescent probes, or photo-cross-linkers, enabling a wide range of applications in protein engineering, imaging, and the study of protein-protein interactions. nih.govbitesizebio.com
Control Conformation: The rigid structures of some UAAs can be used to constrain the conformation of peptides, locking them into a bioactive shape. nih.gov
By moving beyond the limitations of the 20 canonical amino acids, scientists can fine-tune the properties of molecules for specific research and therapeutic purposes. nih.gov
Role of Substituted Phenylalanine Derivatives in Advanced Peptide and Ligand Design
Phenylalanine, with its aromatic side chain, plays a significant role in molecular recognition through π-π stacking and hydrophobic interactions. acs.org Substituted phenylalanine derivatives, including Boc-2,3-Dimethyl-D-Phenylalanine, offer a strategic way to modify these interactions and introduce new properties.
The substitution pattern on the phenyl ring is a critical determinant of the derivative's function. For instance, substitutions at the ortho, meta, and para positions can influence the molecule's electronics, steric bulk, and conformational preferences. nih.govacs.org The dimethyl substitution at the 2 and 3 positions of this compound, for example, introduces steric hindrance that can influence peptide folding and receptor binding.
These modifications are instrumental in:
Structure-Activity Relationship (SAR) Studies: By systematically altering the substituents on the phenylalanine ring, researchers can probe the specific interactions required for biological activity, leading to the rational design of more potent and selective ligands. researchgate.net
Improving Pharmacokinetic Properties: The addition of specific substituents can enhance a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.
Creating Novel Binding Motifs: Substituted phenylalanines can create unique binding pockets or interact with receptors in ways that the natural amino acid cannot. acs.org
Historical Context and Evolution of D-Amino Acid Applications in Academic Inquiry
For a long time, D-amino acids were considered biological rarities with minor roles compared to their L-enantiomers. nih.gov Early research primarily focused on their presence in the peptidoglycan cell walls of bacteria, where they provide structural integrity and resistance to proteases. nih.govtaylorandfrancis.comtaylorandfrancis.com D-Alanine and D-glutamate are common components of these structures. taylorandfrancis.com
However, in recent decades, the understanding of D-amino acids' roles has expanded significantly. researchgate.net They have been found in various organisms, from microorganisms to humans, and are now recognized for their involvement in diverse physiological processes. taylorandfrancis.comthieme-connect.com For instance, D-serine acts as a neurotransmitter in the mammalian brain, and D-aspartate is involved in hormone regulation. nih.gov
This growing appreciation for the biological significance of D-amino acids has spurred their application in various research areas:
Drug Development: The incorporation of D-amino acids into peptide-based drugs is a well-established strategy to increase their stability against enzymatic degradation. taylorandfrancis.comresearchgate.net Several antibiotics, such as bacitracin and gramicidin, naturally contain D-amino acids. researchgate.net
Peptidomimetics: D-amino acids are used to create peptidomimetics, molecules that mimic the structure and function of natural peptides but with improved properties.
Chiral Synthesis: D-amino acids serve as valuable chiral building blocks in the synthesis of complex organic molecules.
The historical journey of D-amino acids from being considered mere curiosities to becoming essential tools in modern chemical and biological research highlights the continuous evolution of scientific understanding.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-3-(2,3-dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-10-7-6-8-12(11(10)2)9-13(14(18)19)17-15(20)21-16(3,4)5/h6-8,13H,9H2,1-5H3,(H,17,20)(H,18,19)/t13-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWEUVXSPNWWCBP-CYBMUJFWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CC(C(=O)O)NC(=O)OC(C)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C[C@H](C(=O)O)NC(=O)OC(C)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Boc 2,3 Dimethyl D Phenylalanine and Its Analogues
Enantioselective Synthesis Strategies for Chiral Phenylalanine Derivatives
Achieving the correct stereochemistry at the α-carbon is fundamental in the synthesis of chiral amino acids. For Boc-2,3-Dimethyl-D-Phenylalanine, establishing the D-configuration is a key challenge that is addressed through various enantioselective strategies.
Asymmetric alkylation is a powerful method for constructing chiral α-amino acids. This strategy typically involves the diastereoselective or enantioselective alkylation of a glycine (B1666218) or alanine (B10760859) enolate equivalent, where a chiral auxiliary or a chiral phase-transfer catalyst directs the approach of the electrophile.
One common approach is the alkylation of a chiral glycine enolate synthon. For instance, pseudoephenamine can serve as a chiral auxiliary. It is first coupled with N-Boc alanine, followed by deprotection and imine formation to create a chiral substrate. nih.gov Deprotonation of this substrate with a strong base like lithium diisopropylamide (LDA) generates a chiral enolate, which then reacts with a 2,3-dimethylbenzyl halide. The steric hindrance provided by the chiral auxiliary directs the alkylating agent to one face of the enolate, leading to the formation of one diastereomer in high excess. Subsequent mild acidic hydrolysis removes the auxiliary, yielding the desired α-methyl amino acid with high enantiomeric purity. nih.gov
Another effective method utilizes phase-transfer catalysis. In this technique, a glycine Schiff base, such as N-(diphenylmethylene)glycine tert-butyl ester, is alkylated with a substituted benzyl (B1604629) bromide in a biphasic system. The reaction is catalyzed by a chiral quaternary ammonium (B1175870) salt derived from Cinchona alkaloids. nih.gov The choice of the Cinchona alkaloid determines the final stereochemistry; for example, a cinchonine-derived catalyst typically yields the (R)-amino acid, while a cinchonidine-derived catalyst produces the (S)-enantiomer. nih.gov This method is scalable and offers predictable stereochemical control.
Table 1: Comparison of Asymmetric Alkylation Strategies
| Method | Chiral Source | Typical Substrate | Key Features |
|---|---|---|---|
| Chiral Auxiliary | (1S,2S)-Pseudoephenamine | Alaninamide Pivaldimine | High diastereoselectivity; mild hydrolysis conditions. nih.gov |
| Phase-Transfer Catalysis | Cinchona Alkaloid Salt | Glycine Schiff Base | Scalable; predictable stereocontrol based on catalyst. nih.gov |
Asymmetric hydrogenation is a highly efficient method for the enantioselective synthesis of chiral amino acids from prochiral olefin precursors, such as dehydroamino acid derivatives. This technique employs chiral transition-metal catalysts, most commonly based on rhodium, ruthenium, and iridium, to deliver hydrogen across the double bond in a stereocontrolled manner. researchgate.net
The synthesis would begin with a precursor like N-Boc-2,3-dimethyl-dehydrophenylalanine. This substrate is then subjected to hydrogenation using a chiral catalyst, such as one featuring a chiral bisphosphine ligand like BINAP or DuPhos. The chiral ligand coordinates to the metal center, creating a chiral environment that forces the substrate to bind in a specific orientation, leading to hydrogen addition to one face of the double bond and establishing the desired D-stereocenter with high enantiomeric excess.
More recently, metal-free asymmetric hydrogenation has emerged as a sustainable alternative. Chiral frustrated Lewis pairs (CFLPs) embedded within a porous organic framework have been shown to catalyze the hydrogenation of olefins with high activity and enantioselectivity. unt.edu These solid-phase catalysts offer the advantages of easy separation and recyclability, making them attractive for large-scale synthesis. unt.edu
Regioselective Functionalization of Phenylalanine Aromatic Ring Systems
Installing the two methyl groups at the 2- and 3-positions of the phenyl ring requires precise regiochemical control. Directed C-H functionalization and halogenation-cross-coupling sequences are two of the most powerful strategies to achieve this transformation.
Direct C-H bond functionalization has become a transformative tool in organic synthesis, allowing for the conversion of unreactive C-H bonds into new chemical bonds. acs.org For the synthesis of di-substituted phenylalanine derivatives, this approach can be used to install methyl groups directly onto the aromatic ring with high regioselectivity. The reaction is often guided by a directing group, which positions a metal catalyst (commonly palladium) in proximity to the target C-H bonds. acs.orgntu.ac.uk
In the context of Boc-D-phenylalanine, the amide functionality of the peptide backbone or even the Boc-carbamate itself can act as a directing group. It forms a stable cyclic intermediate (a palladacycle) with the palladium catalyst, directing functionalization to the ortho-C-H positions of the phenyl ring. acs.org A subsequent reaction with a methylating agent, such as methylboronic acid or a methyl-containing organometallic reagent, would install the first methyl group. A second, directed C-H methylation would be more challenging but could be envisioned to complete the synthesis. This approach is atom-economical but may require careful optimization to control mono- versus di-substitution. acs.org
A more established and often more predictable method for aromatic functionalization is a two-step sequence involving halogenation followed by a metal-catalyzed cross-coupling reaction. This strategy provides excellent control over the regiochemistry of substitution.
The synthesis would begin with the regioselective di-halogenation of Boc-D-phenylalanine, for example, through electrophilic bromination or iodination to produce Boc-2,3-dihalo-D-phenylalanine. The positions of the halogens are dictated by the directing effects of the amino acid side chain.
Following halogenation, the methyl groups are installed via a cross-coupling reaction. The Negishi coupling, which pairs an organozinc reagent with an organohalide, is particularly effective for this type of C-C bond formation and has been used in the synthesis of related dimethyl-tyrosine derivatives. nih.gov In this case, the Boc-2,3-dihalo-D-phenylalanine would be reacted with a methyl-zinc reagent in the presence of a palladium catalyst to yield this compound. The Suzuki coupling, using methylboronic acid, is another widely used alternative. nih.gov
Table 2: Regioselective Functionalization Methods
| Strategy | Key Steps | Catalyst/Reagents | Advantages |
|---|---|---|---|
| Directed C-H Functionalization | 1. Directed C-H activation2. Reaction with methylating agent | Pd(OAc)₂, Directing Group, Methylboronic Acid | Atom-economical, fewer synthetic steps. acs.org |
Protecting Group Chemistry in the Synthesis of Boc-Protected Amino Acids
Protecting group chemistry is essential in peptide synthesis and the synthesis of complex amino acid derivatives. The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for the α-amino function due to its unique stability and cleavage characteristics. libretexts.org
The Boc group is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O or Boc-anhydride) in the presence of a base. organic-chemistry.org This reaction converts the nucleophilic amino group into a carbamate, rendering it unreactive to many reagents used in subsequent synthetic steps, particularly peptide coupling agents. peptide.com
The primary advantage of the Boc group is its stability under a wide range of conditions, including basic and nucleophilic environments, which allows for selective manipulation of other functional groups within the molecule. organic-chemistry.org However, it is readily cleaved under mild acidic conditions, most commonly with trifluoroacetic acid (TFA). chemistrysteps.com The mechanism of deprotection involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which subsequently decomposes to isobutylene (B52900) and carbon dioxide. chemistrysteps.com This orthogonality—stable to bases but labile to acids—makes it an invaluable tool in multi-step synthesis. organic-chemistry.orgpeptide.com
Table 3: Characteristics of the Boc Protecting Group
| Feature | Description |
|---|---|
| Introduction | Reaction of an amine with Di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. |
| Stability | Stable to most nucleophiles and bases, allowing for orthogonal protection schemes (e.g., with Fmoc). organic-chemistry.orgpeptide.com |
| Cleavage | Removed under mild anhydrous acidic conditions (e.g., trifluoroacetic acid, TFA). chemistrysteps.com |
| Mechanism | Acid-catalyzed elimination forming a stable tert-butyl cation, CO₂, and the free amine. chemistrysteps.com |
Optimization of tert-Butoxycarbonyl (Boc) Group Installation
The introduction of the tert-butoxycarbonyl (Boc) protecting group onto the nitrogen atom of amino acids is a fundamental step in peptide synthesis and the creation of complex molecular architectures. The efficiency of this reaction can be significantly influenced by the steric hindrance around the amino group, as is the case with 2,3-dimethyl-D-phenylalanine. Optimization of the Boc installation is therefore crucial for achieving high yields and purity.
The most common reagent for this transformation is di-tert-butyl dicarbonate (Boc₂O). Standard conditions often involve reacting the amino acid with Boc₂O in the presence of a base in a suitable solvent system. However, for sterically hindered amino acids like 2,3-dimethyl-D-phenylalanine, these standard procedures may result in sluggish reactions and the formation of side products.
Several strategies can be employed to enhance the efficiency of the Boc protection for such substrates. The choice of base and solvent system is critical. While inorganic bases like sodium hydroxide (B78521) or sodium bicarbonate in aqueous solvent mixtures are commonly used, organic bases in anhydrous solvents can offer advantages for substrates with poor water solubility or sensitivity to aqueous conditions. For instance, the use of triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) in solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile (B52724) is a common practice.
For particularly challenging, sterically hindered amines, the addition of a catalyst can significantly accelerate the reaction. 4-(Dimethylamino)pyridine (DMAP) is a highly effective acylation catalyst that can be used in catalytic amounts to improve the rate and yield of Boc protection. Another approach for hindered amino acids involves the use of stronger, non-nucleophilic bases such as 1,8-Diazabicycloundec-7-ene (DBU) or specialized reagents like Boc-ON.
A comparative analysis of different conditions for the Boc protection of a sterically hindered amino acid is presented in Table 1.
Table 1: Comparison of Reaction Conditions for Boc Protection of a Sterically Hindered Amino Acid
| Entry | Base | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | NaOH | None | Dioxane/H₂O | 25 | 24 | 65 |
| 2 | NaHCO₃ | None | Acetone/H₂O | 25 | 24 | 70 |
| 3 | TEA | None | DCM | 25 | 18 | 75 |
| 4 | DIPEA | DMAP (cat.) | CH₂Cl₂ | 25 | 8 | 92 |
| 5 | DBU | None | CH₃CN | 40 | 6 | 95 |
This is a representative table based on general principles for sterically hindered amino acids and not specific to this compound.
Orthogonal Deprotection Strategies in Multistep Synthesis
In the synthesis of complex molecules containing multiple functional groups, the use of orthogonal protecting groups is a cornerstone of modern synthetic strategy. Orthogonal protecting groups can be removed under distinct chemical conditions, allowing for the selective deprotection of one functional group in the presence of others. The Boc group, being acid-labile, is a key player in many orthogonal protection schemes.
The most common orthogonal partner for the Boc group is the fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile. This Boc/Fmoc strategy is the foundation of solid-phase peptide synthesis (SPPS). In a typical SPPS cycle, the N-terminal Fmoc group of a resin-bound amino acid is removed with a base, commonly piperidine, allowing for the coupling of the next Boc-protected amino acid. The Boc group on the newly added amino acid remains intact during the Fmoc deprotection and is only removed at a later stage, typically with a strong acid like trifluoroacetic acid (TFA) during the final cleavage from the resin.
Another important protecting group that is orthogonal to Boc is the benzyloxycarbonyl (Cbz or Z) group. The Cbz group is typically removed by catalytic hydrogenation, conditions under which the Boc group is stable. This orthogonality allows for the selective deprotection of a Cbz-protected amine in the presence of a Boc-protected amine, or vice versa.
Synthesis of Key Intermediates for this compound Derivatization
The synthesis of analogues of this compound often requires the preparation of key intermediates that can be readily modified. These intermediates can be precursors to the amino acid itself or derivatives where the carboxylic acid or the amino group is activated for further reactions.
A plausible synthetic route to 2,3-dimethyl-D-phenylalanine, the direct precursor to the title compound, can be envisioned through asymmetric synthesis. One powerful approach is the use of enzymatic methods. For example, engineered phenylalanine ammonia (B1221849) lyases (PALs) can catalyze the stereoselective amination of a corresponding cinnamic acid derivative (2,3-dimethylcinnamic acid) to yield the D-amino acid. Alternatively, the asymmetric reductive amination of the corresponding α-keto acid (2,3-dimethylphenylpyruvic acid) using engineered D-amino acid dehydrogenases can provide the desired D-enantiomer with high optical purity. nih.govnih.gov
Once the D-amino acid is obtained, it can be Boc-protected as described in section 2.3.1. The resulting this compound can then be activated at its carboxylic acid terminus for coupling reactions. Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), often in the presence of an additive such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) to form an active ester. These active esters are versatile intermediates for the formation of amide bonds with various amines.
Preparation of Epoxide and Other Reactive Precursors
The synthesis of α-amino acids from chiral epoxides represents a valuable and stereocontrolled synthetic strategy. For this compound, a key reactive precursor could be the corresponding chiral epoxide, (R)-2,3-dimethylstyrene oxide.
The synthesis of this epoxide can be achieved through the asymmetric epoxidation of 2,3-dimethylstyrene. Established methods for asymmetric epoxidation, such as the Sharpless or Jacobsen epoxidation, can be employed to produce the desired enantiomer with high enantiomeric excess.
Once the chiral epoxide is obtained, it can be converted to the corresponding amino alcohol through a regioselective ring-opening reaction. The reaction of (R)-2,3-dimethylstyrene oxide with a nitrogen nucleophile, such as ammonia or a protected amine equivalent, would lead to the formation of a 2-amino-1-phenylethanol (B123470) derivative. rroij.comacs.org Subsequent oxidation of the primary alcohol to a carboxylic acid would then yield the desired 2,3-dimethyl-D-phenylalanine. This multi-step sequence provides a pathway to the target amino acid with the stereochemistry controlled by the initial epoxidation step.
A general scheme for the synthesis of a D-phenylalanine analogue from a chiral epoxide is presented below:
Scheme 1: General Synthesis of a D-Phenylalanine Analogue from a Chiral Epoxide
Asymmetric Epoxidation: 2,3-Dimethylstyrene → (R)-2,3-Dimethylstyrene oxide
Regioselective Ring-Opening: (R)-2,3-Dimethylstyrene oxide + NH₃ → (R)-2-Amino-1-(2,3-dimethylphenyl)ethanol
Oxidation: (R)-2-Amino-1-(2,3-dimethylphenyl)ethanol → 2,3-Dimethyl-D-phenylalanine
Other reactive precursors for derivatization can be generated from this compound itself. For example, reduction of the carboxylic acid to an alcohol would yield the corresponding amino alcohol, Boc-2,3-dimethyl-D-phenylalaninol. This intermediate can be used in the synthesis of peptidomimetics or other complex molecules.
Incorporation of Boc 2,3 Dimethyl D Phenylalanine in Peptide Chemistry and Peptidomimetics
Strategies for Site-Specific Incorporation into Peptide Chains
The introduction of Boc-2,3-Dimethyl-D-phenylalanine into a peptide sequence can be achieved through both solid-phase and solution-phase synthesis techniques. The choice of method often depends on the desired length of the peptide, scale of synthesis, and the specific requirements of the research.
Solid-Phase Peptide Synthesis (SPPS) is the most common method for assembling peptides in a stepwise manner on a solid support. The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a well-established approach that can be adapted for the incorporation of this compound.
A general protocol would involve the following steps:
Resin Preparation: A suitable resin, such as Merrifield or PAM resin, is chosen and swelled in an appropriate solvent like dichloromethane (B109758) (DCM).
First Amino Acid Coupling: The C-terminal amino acid is attached to the resin.
Deprotection: The Boc protecting group of the resin-bound amino acid is removed using an acid, typically trifluoroacetic acid (TFA) in DCM.
Neutralization: The resulting ammonium (B1175870) salt is neutralized with a base like diisopropylethylamine (DIPEA).
Coupling of this compound: The pre-activated this compound is then coupled to the free amine on the resin. Due to the steric hindrance from the dimethyl-substituted phenyl ring, extended coupling times or the use of more potent coupling reagents may be necessary.
Chain Elongation: Steps 3-5 are repeated for each subsequent amino acid in the sequence.
Cleavage: Once the peptide chain is fully assembled, it is cleaved from the resin, and all side-chain protecting groups are removed simultaneously, typically with a strong acid like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).
Table 1: Representative Coupling Reagents for SPPS
| Coupling Reagent | Description |
|---|---|
| DCC (N,N'-Dicyclohexylcarbodiimide) | A classic carbodiimide (B86325) coupling reagent. |
| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | A highly efficient uronium-based coupling reagent, often used for sterically hindered amino acids. |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Another potent uronium-based reagent known for its rapid coupling and low racemization. |
It is important to note that the efficiency of each step should be monitored, for instance, by a Kaiser test to detect free primary amines, to ensure complete reactions, especially after the coupling of the sterically demanding this compound.
Solution-phase peptide synthesis, while more labor-intensive than SPPS, offers advantages for large-scale synthesis and for the preparation of shorter peptides or peptide fragments. The general strategy involves the coupling of protected amino acid derivatives in a suitable organic solvent, followed by purification of the intermediate product after each step.
For the incorporation of this compound, a typical solution-phase coupling would involve reacting the carboxylic acid of the N-terminally protected amino acid (or peptide) with the free amine of C-terminally protected this compound (or a peptide containing it at the N-terminus). nih.govnih.gov A variety of coupling reagents can be employed, similar to those used in SPPS. nih.govnih.gov
Table 2: General Steps in Solution-Phase Dipeptide Synthesis with this compound
| Step | Procedure |
|---|---|
| 1. Activation | The carboxylic acid of a Boc-protected amino acid is activated with a coupling reagent (e.g., EDC/HOBt). |
| 2. Coupling | The activated amino acid is reacted with the amino group of an ester-protected 2,3-Dimethyl-D-phenylalanine. |
| 3. Work-up and Purification | The reaction mixture is washed to remove excess reagents and by-products, followed by purification of the dipeptide, often by chromatography. |
Design and Synthesis of Peptidomimetics Featuring this compound
Peptidomimetics are compounds that mimic the structure and function of natural peptides but with improved properties such as enhanced stability and oral bioavailability. The incorporation of this compound is a valuable tool in the design of peptidomimetics. The dimethyl substitution on the phenyl ring can enforce a specific torsional angle (χ1) of the side chain, thereby restricting the conformational freedom of the entire molecule. This can lead to a more defined three-dimensional structure, which is often crucial for high-affinity binding to biological targets.
The synthesis of peptidomimetics containing this modified amino acid would follow the general principles of peptide synthesis, with the unnatural amino acid being introduced at the desired position in the sequence. The steric bulk of the 2,3-dimethylphenyl group can also serve to protect the adjacent peptide bonds from enzymatic degradation, thus increasing the half-life of the peptidomimetic in a biological system.
Conformational Control and Restriction in Peptides through this compound Integration
The introduction of sterically demanding amino acid residues is a well-established method for controlling the secondary structure of peptides. The two methyl groups on the aromatic ring of this compound are expected to significantly influence the local and global conformation of a peptide chain.
Studies on peptides containing other dialkyl-substituted phenylalanines have demonstrated that these modifications can induce specific turn structures or stabilize helical conformations. nih.gov The steric clash between the methyl groups and the peptide backbone, as well as adjacent side chains, can limit the accessible conformational space (φ and ψ dihedral angles) of the amino acid itself and its neighbors. This can lead to the stabilization of specific secondary structures, such as β-turns or helices, which might not be favored in the corresponding unmodified peptide. The D-configuration of the amino acid will also have a profound impact, often promoting the formation of turn structures or helices with the opposite handedness to those formed by L-amino acids.
Self-Assembly Studies of Dipeptides and Oligopeptides Incorporating this compound
The self-assembly of short peptides into well-defined nanostructures is a field of intense research with potential applications in materials science and medicine. Aromatic interactions, particularly π-π stacking of phenyl rings, are a major driving force in the self-assembly of phenylalanine-containing peptides.
The presence of the two methyl groups on the phenyl ring in this compound is expected to modulate the self-assembly process in several ways:
Steric Hindrance: The methyl groups may hinder the close packing of the aromatic rings, potentially leading to the formation of different types of nanostructures compared to those formed by unsubstituted Boc-D-phenylalanine dipeptides.
Hydrophobicity: The increased hydrophobicity of the dimethylphenyl group could enhance the driving force for self-assembly in aqueous environments.
Chirality: The D-configuration of the amino acid will influence the chirality of the resulting self-assembled structures.
It is plausible that di- or oligopeptides of this compound could self-assemble into fibrillar or tubular structures through a combination of hydrogen bonding between the peptide backbones and hydrophobic/aromatic interactions between the side chains. The specific morphology of these structures would be highly dependent on factors such as peptide concentration, solvent composition, pH, and temperature.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| N,N'-Dicyclohexylcarbodiimide (DCC) |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) |
| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) |
| Trifluoroacetic acid (TFA) |
| Dichloromethane (DCM) |
| Diisopropylethylamine (DIPEA) |
| Hydrofluoric acid (HF) |
| Trifluoromethanesulfonic acid (TFMSA) |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |
| Hydroxybenzotriazole (HOBt) |
| Boc-diphenylalanine |
Structure Activity Relationship Sar and Molecular Recognition Studies Involving Boc 2,3 Dimethyl D Phenylalanine Analogues
Impact of Aromatic Methylation on Ligand-Target Binding Interactions
The addition of methyl groups to an aromatic ring, as seen in Boc-2,3-dimethyl-D-phenylalanine, can profoundly influence a ligand's binding affinity and specificity for its target protein. This modification, often referred to as "magic methyl" in medicinal chemistry, can enhance binding through several mechanisms. rsc.org A primary effect is the alteration of the ligand's conformational preferences. The steric bulk of the methyl groups can restrict the rotation of the phenyl ring, pre-organizing the ligand into a conformation that more closely matches the bound state in the protein's binding pocket. rsc.org This reduces the entropic penalty of binding, leading to a more favorable free energy of binding.
Furthermore, a methyl group can improve binding by displacing water molecules from a hydrophobic pocket in the target protein, leading to a favorable hydrophobic effect. nih.gov However, the impact is highly context-dependent; if the methyl group is positioned in a way that it creates a steric clash with the protein or disrupts crucial interactions like salt bridges, it can significantly decrease binding affinity. nih.gov For instance, computational studies have shown that while some methyl additions are beneficial, others can reduce binding by over 4 kcal/mol by projecting into and interfering with key residues. nih.gov
A notable example from research on a p38α MAP kinase inhibitor demonstrated that adding a single methyl group to a biaryl scaffold resulted in a greater than 200-fold increase in binding affinity. rsc.org Analysis of the protein-ligand crystal structure showed that the methylated compound adopted a significantly twisted conformation (dihedral angle of 85°) that was crucial for optimal binding, a conformation the unmethylated version could not easily adopt. rsc.org
Table 1: Illustrative Impact of Aromatic Methylation on Binding Affinity
| Parent Compound | Methylated Analogue | Target | Change in Binding Affinity (Ki) |
|---|---|---|---|
| Biaryl p38α Inhibitor | ortho-Methyl Biaryl p38α Inhibitor | p38α MAP Kinase | >200-fold increase |
| Generic Aromatic Ligand | 4-Methyl Aromatic Ligand | Hypothetical Receptor | ~1000-fold decrease (due to steric clash) |
Design Principles for Enzyme Inhibitors Incorporating this compound
The unique structural features of this compound make it a valuable building block in the rational design of enzyme inhibitors. The Boc-protecting group is essential in peptide synthesis, allowing for the controlled, stepwise assembly of peptide chains by preventing the amino group from participating in unwanted side reactions. nih.govmedchemexpress.com
The design principles for inhibitors using this amino acid derivative focus on leveraging the steric and electronic properties of the 2,3-dimethylphenyl group. This moiety can serve as a bulky, hydrophobic element designed to occupy a specific sub-pocket (like the S1 pocket in proteases) of an enzyme's active site. The defined stereochemistry of the D-phenylalanine core is critical, as enzymes are highly stereoselective. Using a D-amino acid instead of the natural L-amino acid can confer resistance to degradation by endogenous proteases, thereby increasing the inhibitor's biological half-life.
For example, in the design of HIV-1 protease inhibitors, detailed structure-activity relationship studies have shown that the nature of the amino acid side chain at the P1 position is critical for potency. chemicalbook.com While not specifically mentioning the 2,3-dimethyl variant, the research highlights the importance of optimizing the fit within the enzyme's hydrophobic pockets. Incorporating a constrained analogue like 2,3-dimethyl-D-phenylalanine could be a strategy to enhance binding by restricting conformational flexibility and improving hydrophobic contacts. This principle is seen in the use of Boc-D-Phenylalanine in the synthesis of PARP1 inhibitors, where the Boc-protected D-amino acid is a key reagent. lookchem.com
Receptor Ligand Binding and Selectivity Investigations in In Vitro Models
In vitro binding assays are crucial for determining the affinity and selectivity of a ligand for its intended receptor over other related receptors. The 2,3-dimethylphenyl substituent of this compound can play a significant role in achieving receptor selectivity. Selectivity often arises from subtle differences in the shape and chemical environment of the binding pockets of different receptor subtypes.
The specific substitution pattern on the phenyl ring creates a unique three-dimensional shape that may fit preferentially into the binding site of one receptor but not another. For example, a shallow groove in one receptor might accommodate a planar phenyl ring, while a deeper or differently shaped pocket in another receptor might better accommodate the bulk and specific vector of the dimethyl substituents. This can lead to a significant increase in binding affinity for the target receptor while maintaining low affinity for off-target receptors, which is a key goal in drug development.
Table 2: Hypothetical Receptor Binding Profile
This table illustrates how dimethyl substitution could theoretically confer selectivity. Data is hypothetical and for illustrative purposes.
| Compound | Receptor A (Ki, nM) | Receptor B (Ki, nM) | Selectivity (B/A) |
|---|---|---|---|
| Boc-D-Phenylalanine | 50 | 80 | 1.6 |
| This compound | 5 | 250 | 50 |
Probing Protein-Peptide and Protein-Small Molecule Interactions through Derivatization with the Compound
This compound is a valuable chemical tool for probing the binding sites of proteins. By incorporating this unnatural amino acid into a peptide or small molecule sequence, researchers can investigate the steric and hydrophobic tolerance of a protein's binding pocket.
If a known peptide ligand binds to a protein, one can synthesize a series of analogues where each amino acid is systematically replaced with this compound (or its deprotected form). A significant change in binding affinity upon substitution indicates that the original amino acid residue's side chain is involved in a critical interaction. If the affinity increases, it suggests the binding pocket has a suitable hydrophobic cavity that can accommodate the dimethylphenyl group. Conversely, a loss of affinity implies a steric clash or the disruption of a favorable polar interaction.
This approach helps to map the topology of the binding site and provides a template for designing more potent and selective ligands. The use of phosphine-borane-stabilized carbanion ligands demonstrates how aromatic substituents influence binding modes, with some complexes showing direct interaction between the metal cation and the aryl ring, a contact that can be modulated by ligand design. This highlights the subtle yet powerful effects that aromatic substitutions can have on molecular interactions.
Computational Approaches to Molecular Docking and Dynamics Simulations for this compound Conjugates
Computational methods are indispensable for understanding and predicting the interactions of ligands like this compound at an atomic level. Molecular docking is a technique used to predict the preferred orientation of a ligand when bound to a target protein. For a conjugate containing the 2,3-dimethyl-D-phenylalanine moiety, docking simulations can screen various poses within the binding site, scoring them based on factors like intermolecular forces and steric complementarity. These simulations can reveal whether the dimethyl groups are likely to fit into a hydrophobic pocket or cause a steric clash, guiding the design of new analogues.
Following docking, Molecular Dynamics (MD) simulations can provide a more dynamic picture of the binding event. An MD simulation models the movement of the ligand, protein, and surrounding solvent molecules over time, allowing researchers to assess the stability of the predicted binding pose. For a flexible molecule, MD can show how the 2,3-dimethylphenyl group and the rest of the conjugate settle into a low-energy conformation within the binding site and reveal the network of interactions (e.g., hydrogen bonds, van der Waals contacts) that stabilize the complex. These computational approaches are often used alongside experimental data to build a comprehensive model of ligand binding. rsc.org
Biochemical and Biophysical Characterization of Boc 2,3 Dimethyl D Phenylalanine Containing Biomolecules
Conformational Analysis using Spectroscopic Techniques
Spectroscopic methods are indispensable for probing the three-dimensional structure and dynamics of peptides in solution and the solid state. Techniques such as Nuclear Magnetic Resonance (NMR), Circular Dichroism (CD), and Infrared (IR) spectroscopy each provide unique insights into the conformational preferences imposed by sterically demanding residues like Boc-2,3-Dimethyl-D-Phenylalanine.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the three-dimensional structure of peptides in solution. nih.gov For biomolecules containing this compound, NMR studies can reveal detailed information about the local and global conformation. The analysis of peptides containing structurally similar residues, such as dehydrophenylalanine, demonstrates how these modifications influence peptide structure. ias.ac.inscispace.com
Key NMR parameters used in the conformational analysis of such peptides include:
Nuclear Overhauser Effects (NOEs): These effects identify protons that are close in space (typically < 5 Å), providing crucial distance restraints for structure calculation. In peptides containing modified phenylalanine residues, characteristic NOEs, such as those between the CαH of one residue and the NH of the next (CαH(i) to NH(i+1)), can indicate either extended or folded conformations depending on the solvent and peptide sequence. ias.ac.in
Scalar Coupling Constants (³J): Three-bond coupling constants, particularly ³J(HN,Hα), are related to the dihedral angle φ via the Karplus equation. mdpi.com These values help to define the peptide backbone conformation.
Chemical Shifts (δ): The chemical shifts of amide protons (NH) and alpha-protons (Hα) are sensitive to the local electronic environment and can indicate the presence of secondary structures like β-turns or helices. nih.gov The temperature coefficient of amide proton chemical shifts can also reveal the extent of their solvent exposure or involvement in intramolecular hydrogen bonds. ias.ac.in
Conformational studies on peptides containing other modified residues show significant solvent-dependent variability. For instance, a hexapeptide containing two dehydrophenylalanine residues was found to favor folded, helical conformations in a non-polar solvent (CDCl₃) but adopted a more extended conformation in a polar solvent like DMSO. ias.ac.inscispace.com This highlights the interplay between the intrinsic conformational preferences induced by the modified residue and the surrounding environment.
Table 1: Representative ¹H NMR Data for a Peptide Containing a Modified Phenylalanine Residue
| Residue | NH (δ, ppm) | CαH (δ, ppm) | ³J(HN,Hα) (Hz) |
| Phe(1) | 7.85 | 4.60 | 7.5 |
| Xxx(2) | 8.10 | - | - |
| Val(3) | 7.90 | 4.35 | 8.0 |
| Phe(4) | 7.95 | 4.65 | 7.8 |
| Xxx(5) | 8.20 | - | - |
| Val(6) | 8.05 | 4.40 | 8.2 |
Note: This table is illustrative, based on typical values found for peptides containing modified amino acids like dehydrophenylalanine. 'Xxx' represents the modified residue, which lacks a CαH proton.
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Chirality and Folding Studies
Circular dichroism techniques are exquisitely sensitive to the chiral environment within a molecule, making them ideal for studying the secondary and tertiary structure of peptides. nih.gov
Electronic Circular Dichroism (ECD): ECD spectroscopy, which measures the differential absorption of left and right circularly polarized light in the UV region, is widely used to assess the secondary structure content of peptides. nih.gov The incorporation of aromatic residues like dehydrophenylalanine, which is structurally related to dimethyl-phenylalanine, can produce characteristic ECD spectra that are highly dependent on the peptide's conformation, such as its helix type and sense (right-handed vs. left-handed). figshare.com Theoretical simulations of ECD spectra for various conformers can be compared with experimental data to determine the favored conformation in solution. figshare.com
Vibrational Circular Dichroism (VCD): VCD measures circular dichroism in the infrared region, providing information about the vibrational modes of a chiral molecule. It is particularly useful for studying the conformation of peptides in both solution and the solid state. nih.gov Studies on diketopiperazine peptides built from phenylalanine have shown that VCD can provide evidence for specific intermolecular interactions, such as the formation of hydrogen-bonded dimers. nih.gov For amino acids with low solubility, VCD analysis of films can be an effective method to obtain spectra. nih.gov The distinct VCD signatures can help elucidate the conformational preferences and aggregation states of peptides containing this compound.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. nih.gov In the context of this compound and its conjugates, IR spectroscopy confirms the presence of key structural motifs. The Boc protecting group, for instance, exhibits characteristic absorption bands. The successful attachment of a Boc group to an amine is confirmed by the appearance of new peaks corresponding to the amide N-H and the urethane (B1682113) carbonyl (C=O) stretching vibrations, typically in the ranges of 1520-1530 cm⁻¹ and 1680-1690 cm⁻¹, respectively. researchgate.net
Table 2: Characteristic IR Absorption Frequencies for Boc-Protected Amino Acids
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Reference |
| Amide N-H | Stretch | 3200-3400 | researchgate.net |
| Urethane C=O | Stretch | 1680-1690 | researchgate.net |
| Amide C-N Stretch / N-H Bend | Mixed | 1520-1530 | researchgate.net |
| Carboxylic Acid O-H | Stretch | 2500-3300 (broad) | nih.gov |
| Carboxylic Acid C=O | Stretch | 1700-1725 | nih.gov |
Advanced Structural Determination of Conjugates and Complexes
While spectroscopic methods provide excellent information on the solution-state or average conformation, definitive high-resolution structural data requires techniques like X-ray crystallography and mass spectrometry.
X-ray Crystallography of this compound Derivatives
X-ray crystallography provides an atomic-resolution snapshot of a molecule's structure in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise arrangement of atoms can be determined. While no crystal structure for this compound itself is publicly available, crystallographic studies of similar Boc-protected phenylalanine derivatives and peptides provide valuable precedents. nih.govresearchgate.net
For example, the crystal structure of a racemic N-Boc-L-phenylalanine N-methoxy-N-methylamide revealed the molecular packing and stability of the racemate. nih.gov Similarly, the structure of a tripeptide containing a Boc-protected methionine and a phenylalanine residue showed a specific β-turn conformation. researchgate.net These studies demonstrate how X-ray crystallography can definitively establish the bond angles, dihedral angles, and intermolecular interactions that define the solid-state conformation of peptides containing bulky, protected amino acids. Obtaining a crystal structure of a peptide containing this compound would offer unparalleled insight into the steric effects of the dimethyl-substituted phenyl ring on the peptide backbone.
Mass Spectrometry for Molecular Identification and Sequencing in Conjugates
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a molecule with high precision. For biomolecules containing this compound, MS is essential for verifying the successful synthesis and incorporation of the modified amino acid into a peptide chain.
Tandem mass spectrometry (MS/MS) is further employed for de novo peptide sequencing. nih.govnih.gov In this method, the peptide is isolated in the mass spectrometer and fragmented, typically at the peptide bonds. The resulting fragment ions (b- and y-ions) are then analyzed. The mass differences between consecutive ions in a series correspond to the mass of a specific amino acid residue, allowing the peptide sequence to be reconstructed. The presence of the this compound residue would be identified by a unique mass difference in the fragment ion spectrum, confirming its position within the peptide conjugate. This technique is indispensable for characterizing the primary structure of novel peptides synthesized with this unnatural amino acid.
Investigation of Enzymatic Stability and Degradation Pathways in Biological Contexts
The incorporation of non-canonical amino acids into peptide-based biomolecules is a key strategy for enhancing their therapeutic potential by improving resistance to enzymatic degradation. While direct experimental data on the enzymatic stability and degradation pathways of biomolecules containing this compound is not extensively available in the current body of scientific literature, an understanding of its likely behavior can be extrapolated from the individual contributions of its constituent parts: the N-terminal Boc protecting group, the D-configuration of the alpha-carbon, and the dimethylated phenyl side chain.
The primary challenge for the in vivo application of therapeutic peptides is their rapid clearance by proteases and peptidases. These enzymes typically recognize and cleave peptide bonds between L-amino acids. The unique structural features of this compound are expected to confer significant resistance to such enzymatic degradation through several mechanisms.
The N-terminal tert-butyloxycarbonyl (Boc) group is a bulky protecting group widely used in peptide synthesis. nih.govnih.gov While its primary role is in synthesis, its presence in a final molecule sterically hinders the approach of aminopeptidases, which are exopeptidases that cleave amino acids from the N-terminus of a peptide. This steric bulk around the N-terminal nitrogen is likely to significantly reduce the rate of enzymatic cleavage at this position.
Furthermore, the D-configuration of the amino acid is a well-established method for increasing peptide stability. nih.gov Proteolytic enzymes are highly stereospecific and are adapted to recognize and process peptides composed of L-amino acids. The presence of a D-amino acid disrupts the natural stereochemistry of the peptide backbone, rendering the adjacent peptide bonds resistant to cleavage by most common proteases, such as trypsin and chymotrypsin (B1334515). Studies on retro-inverso peptides, which are made entirely of D-amino acids, have shown dramatically increased resistance to proteolysis. nih.gov For instance, a D-amino acid-containing peptide (retro-enantio CDX) conjugated to a liposome (B1194612) demonstrated full resistance to a rat liver lysosomal homogenate, whereas its L-amino acid counterpart was degraded within 15 minutes. nih.gov
The 2,3-dimethyl substitution on the phenyl ring of phenylalanine introduces significant steric hindrance that can further protect the peptide from enzymatic degradation. Endopeptidases, such as chymotrypsin, have specific recognition pockets for the side chains of amino acids. Chymotrypsin, for example, preferentially cleaves after large hydrophobic residues like phenylalanine, tyrosine, and tryptophan. The presence of two methyl groups on the phenyl ring alters its size and shape, which is likely to prevent its effective binding within the S1 pocket of chymotrypsin and other related proteases. This concept of steric inhibition has been observed in other contexts; for example, the addition of methyl groups to acetanilide (B955) was shown to inhibit its enzymatic hydrolysis in the liver. nih.gov
The degradation of peptides that are resistant to standard proteases often proceeds through alternative pathways. Peptides that escape initial proteolytic cleavage in the plasma may be cleared by the kidneys and subsequently metabolized. The degradation of proteasome-generated peptides in cells is known to be carried out by metallopeptidases, such as thimet oligopeptidase (TOP), followed by various aminopeptidases. nih.gov It is conceivable that biomolecules containing this compound, if they enter cells, would be subject to this or similar degradation machinery, although the rate would likely be slow due to the aforementioned protective features.
The expected impact of these features on enzymatic stability is summarized in the table below.
| Feature of this compound | Expected Effect on Enzymatic Stability | Rationale |
| N-terminal Boc Group | Increased resistance to aminopeptidases | Steric hindrance at the N-terminus prevents enzyme binding and cleavage. nih.gov |
| D-Amino Acid Configuration | High resistance to most proteases (e.g., trypsin, chymotrypsin) | Proteases are stereospecific for L-amino acids; the D-configuration disrupts the peptide backbone recognition. nih.gov |
| 2,3-Dimethylphenyl Side Chain | Increased resistance to endopeptidases (e.g., chymotrypsin) | Steric bulk of the dimethylated ring is likely to prevent proper binding in the enzyme's specificity pocket. nih.gov |
Emerging Research Applications and Future Directions of Boc 2,3 Dimethyl D Phenylalanine
Development of Chemical Probes for Cellular and Molecular Biological Systems
Chemical probes are essential molecules used to study and manipulate biological processes within cellular and molecular systems. The incorporation of UAAs into these probes allows for the introduction of unique functionalities, such as spectroscopic reporters or reactive handles.
The structural characteristics of Boc-2,3-Dimethyl-D-Phenylalanine make it an intriguing candidate for developing specialized probes. The dimethylated phenyl ring creates a fixed, sterically demanding conformation that can be used to investigate binding pockets in proteins with high specificity. While direct use of this compound as a probe is not yet widely documented, the application of other substituted phenylalanines provides a clear precedent. For instance, o-cyano-phenylalanine has been genetically encoded into proteins to serve as an infrared probe, capable of reporting on the local electrostatic environment within a protein structure. acs.org The vibrational frequency of the nitrile group is sensitive to its surroundings, offering a precise tool for studying protein folding and dynamics. acs.org
Similarly, the unique steric and electronic properties of the 2,3-dimethylphenyl group could be exploited. Peptides containing this UAA could be synthesized to act as competitive inhibitors or as probes for enzymes and receptors where steric bulk in a specific orientation is a key determinant of binding. The D-configuration adds another layer of specificity, often conferring resistance to enzymatic degradation by proteases, which typically recognize L-amino acids. This enhanced stability is a critical attribute for probes intended for use in biological milieu over extended periods.
Contributions to Protein Engineering and Synthetic Biology Research Paradigms
Protein engineering and synthetic biology aim to create novel proteins and biological systems with tailored functions. nih.gov The genetic incorporation of UAAs is a cornerstone of this endeavor, allowing for the site-specific introduction of functionalities not found in nature. acs.org This is typically achieved using an engineered aminoacyl-tRNA synthetase/tRNA pair that recognizes the UAA and assigns it to a specific codon, often a stop codon like the amber codon (UAG). acs.org
Research has demonstrated the successful incorporation of various ortho-substituted phenylalanine derivatives using an evolved pyrrolysyl-tRNA synthetase (PylRS) mutant. acs.org This enzyme exhibits remarkable substrate promiscuity, enabling the integration of amino acids with diverse functionalities, including halides and methyl groups. acs.org
Table 1: Genetically Incorporated Ortho-Substituted Phenylalanine Derivatives
| Unnatural Amino Acid | Substitution | Key Feature/Application |
|---|---|---|
| o-Methyl-phenylalanine | Methyl group | Provides a steric probe to map protein interiors. |
| o-Nitro-phenylalanine | Nitro group | Can act as a photocleavable group or a spectroscopic probe. |
| o-Cyano-phenylalanine | Nitrile group | Functions as a local environment sensor via infrared spectroscopy. acs.org |
This table is generated based on data for related compounds to illustrate potential applications.
The incorporation of this compound would present both challenges and opportunities. The steric hindrance from the two methyl groups might affect the efficiency of recognition and incorporation by the synthetase. However, if successfully incorporated, it would offer a powerful tool for "protein medicinal chemistry," where atomic-level changes dramatically alter a protein's properties. acs.org The dimethylated ring could be used to enforce specific backbone or side-chain conformations, create precisely shaped cavities within proteins, or modulate protein-protein interactions by introducing a bulky, non-polar surface.
Novel Applications in Materials Science Research, Particularly for Self-Assembling Peptides
Self-assembling peptides are a class of biomaterials that spontaneously form ordered nanostructures, such as nanofibers, nanotubes, and hydrogels. nih.govnih.gov These materials have applications in tissue engineering, drug delivery, and nanoelectronics. The amino acid sequence dictates the self-assembly process, with aromatic residues like phenylalanine playing a crucial role through π-π stacking interactions. nih.govacs.org
The introduction of this compound into a peptide sequence would profoundly influence its self-assembly properties.
Steric Influence: The two methyl groups would sterically hinder the typical face-to-face π-π stacking observed with unsubstituted phenylalanine. This could lead to the formation of novel, less compact nanostructures or alter the kinetics of assembly.
Hydrophobicity: The addition of two methyl groups increases the hydrophobicity of the side chain, which could strengthen the driving force for self-assembly in aqueous environments.
Chirality: The use of a D-amino acid in a sequence of L-amino acids is known to disrupt or modify secondary structures like β-sheets, potentially leading to different morphologies, such as twisted ribbons instead of flat sheets. upc.edu
Boc Group: The bulky N-terminal Boc group also contributes to the steric profile and can direct the formation of specific assemblies, as seen in other Boc-protected dipeptides that form nanotubes and microspheres. acs.orgrsc.org
Research on dipeptides with increased aromaticity has shown that they can exhibit metal-like rigidity and enhanced piezoelectric properties, demonstrating that modifying the aromatic core of self-assembling peptides is a powerful strategy for creating advanced materials. acs.org By controlling the steric and electronic nature of the aromatic side chains, as with 2,3-dimethyl substitution, it is possible to fine-tune the resulting material's properties for specific applications in bioelectronics or as scaffolds for regenerative medicine.
Future Prospects for Unnatural Amino Acid Research and its Interdisciplinary Impact
The continued expansion of the genetic code to include UAAs holds immense promise for science and medicine. nih.govmdpi.com The ability to synthesize proteins with precisely controlled chemical properties opens up avenues that are inaccessible with the 20 canonical amino acids alone.
Future research will likely focus on several key areas:
Engineering Orthogonal Systems: A major goal is to develop more efficient and truly orthogonal synthetase/tRNA pairs that can incorporate a wider range of complex UAAs with high fidelity, minimizing off-target effects. acs.org
Creating Novel Functions: Scientists are moving beyond simple modifications to create proteins with entirely new functions, such as novel catalytic activities, the ability to form bio-orthogonal covalent bonds, or light-activated properties.
Therapeutic Applications: UAAs are being used to create next-generation biotherapeutics, including antibody-drug conjugates with precisely controlled drug-to-antibody ratios and proteins with extended serum half-lives. nih.gov The introduction of sterically demanding or chemically unique UAAs can enhance the stability and efficacy of therapeutic peptides and proteins.
Advanced Materials: The interdisciplinary impact of UAA research is particularly evident in materials science. By programming peptide sequences with UAAs like this compound, researchers can design self-assembling systems with unprecedented control over their structure and function, leading to new "smart" materials that can respond to environmental cues. acs.org
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing Boc-2,3-Dimethyl-D-Phenylalanine with high enantiomeric purity?
- Methodological Answer : Synthesis requires chiral auxiliaries or asymmetric catalysis to preserve the D-configuration. Boc protection should precede dimethylation to avoid side reactions. Post-synthesis, enantiomeric purity can be validated via chiral HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) or polarimetry. For dimethylation, optimize reaction time and temperature to prevent over-alkylation. Post-purification via flash chromatography (silica gel, ethyl acetate/hexane) ensures removal of diastereomers .
Q. How can solubility challenges of this compound in aqueous buffers be addressed for biological assays?
- Methodological Answer : The Boc group and dimethyl substitutions reduce polarity, limiting aqueous solubility. Pre-dissolve the compound in DMSO (≤5% v/v) or dilute HCl (0.1 M) before buffer addition. For stability, maintain pH < 7 to prevent Boc deprotection. Solubility can be quantified via UV-Vis spectroscopy at 280 nm (aromatic absorbance) in varying solvent systems .
Q. What analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR : and NMR in DMSO-d6 or CDCl3 to confirm Boc protection (δ ~1.4 ppm for tert-butyl) and dimethyl substitution (δ ~2.2–2.5 ppm).
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., C14H19NO6: expected [M+H]+ 297.121).
- HPLC : Reversed-phase HPLC (C18 column, 0.1% TFA) to assess purity (>98%) and retention time consistency .
Advanced Research Questions
Q. How do steric effects from 2,3-dimethyl substitution influence peptide coupling efficiency in solid-phase synthesis?
- Methodological Answer : The dimethyl groups increase steric hindrance, reducing coupling rates. Use activating agents like EDC/NHS (1:2 molar ratio) in DMF with 10% v/v DIEA to enhance carbodiimide efficiency. Monitor reaction completion via Kaiser test or LC-MS. For recalcitrant cases, microwave-assisted synthesis (50°C, 20 min) improves yield .
Q. What strategies resolve contradictions in bioactivity data for peptides incorporating this compound?
- Methodological Answer : Discrepancies often arise from impurities (e.g., deprotected analogs) or stereochemical inversions. Validate peptide integrity via:
- Analytical Controls : Compare MALDI-TOF spectra before/after synthesis.
- Bioassay Replication : Test across multiple cell lines or in vitro systems to isolate compound-specific effects.
- Structural Dynamics : Use MD simulations to assess conformational impacts of dimethylation on receptor binding .
Q. How does the Boc group’s stability vary under different experimental conditions (e.g., acidic vs. oxidative environments)?
- Methodological Answer : The Boc group is labile under strong acids (e.g., TFA) but stable in mild buffers (pH 4–6). For oxidative conditions (e.g., H2O2), monitor deprotection via TLC (Rf shift in 9:1 CH2Cl2/MeOH). To enhance stability, replace Boc with Fmoc in oxidation-prone workflows. Quantify degradation kinetics via HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
